REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]([C:6]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([CH2:17][N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)=[CH:13][CH:12]=2)=[C:9]([C:24]2[CH:29]=[C:28]([CH:30]([CH3:32])[CH3:31])[C:27]([OH:33])=[CH:26][C:25]=2[OH:34])[O:8][N:7]=1)=[O:5])[CH3:2].[CH3:35][S:36]([OH:39])(=[O:38])=[O:37]>CC(C)=O.O>[S:36]([OH:39])(=[O:38])(=[O:37])[CH3:35].[CH2:1]([NH:3][C:4]([C:6]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([CH2:17][N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)=[CH:13][CH:12]=2)=[C:9]([C:24]2[CH:29]=[C:28]([CH:30]([CH3:31])[CH3:32])[C:27]([OH:33])=[CH:26][C:25]=2[OH:34])[O:8][N:7]=1)=[O:5])[CH3:2] |f:4.5|
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Name
|
|
Quantity
|
7.76 g
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)C1=NOC(=C1C1=CC=C(C=C1)CN1CCOCC1)C1=C(C=C(C(=C1)C(C)C)O)O
|
Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
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Name
|
|
Quantity
|
3.33 g
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Type
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solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
35 °C
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Type
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CUSTOM
|
Details
|
The suspension is stirred at 45° C. for 1 h before it
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the solution is warmed to 45° C.
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Type
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FILTRATION
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Details
|
clear filtered into a warm flask (about 45° C.)
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Type
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WASH
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Details
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The filter is rinsed with acetone/water 9:1 (v/v, 12 ml)
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Type
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TEMPERATURE
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Details
|
The 45° C. warm filtrate
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Type
|
ADDITION
|
Details
|
is diluted with acetone (53 ml) over 30 min
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Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
seeded with 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide methanesulfonic acid salt (4 mg) whereupon crystallization
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Type
|
ADDITION
|
Details
|
After 1 h at 45° C. acetone (30 ml) is added
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 24° C. over 90 min
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
TBME (20 ml) is added
|
Type
|
STIRRING
|
Details
|
the suspension is stirred at about 24° C. for 15 h
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
Two more portions of TBME (20 ml each) are added
|
Type
|
WAIT
|
Details
|
followed by 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirring each time
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the suspension is cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 3 h before it
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with acetone/tert-butyl methyl ether 3:1 (v/v)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C. for about 17 h
|
Duration
|
17 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
S(C)(=O)(=O)O.C(C)NC(=O)C1=NOC(=C1C1=CC=C(C=C1)CN1CCOCC1)C1=C(C=C(C(=C1)C(C)C)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.18 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |